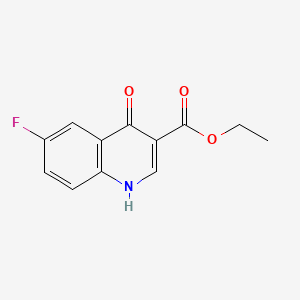

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4) is a fluorinated quinoline derivative with the molecular formula C₁₂H₁₀FNO₃ and a molecular weight of 235.21 g/mol . It is characterized by a hydroxy group at position 4, a fluorine substituent at position 6, and an ethyl carboxylate moiety at position 3. Key physical properties include:

- Melting Point: 273–275°C (conflicting reports suggest 320–323°C) .

- Boiling Point: 348°C (at 760 mmHg) .

- Density: 1.318 g/cm³ .

- Safety Profile: Classified as a skin, eye, and respiratory irritant (GHS hazard codes H315, H319, H335) .

This compound is widely used as an intermediate in synthesizing bioactive molecules, such as aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, highlighting its relevance in medicinal chemistry .

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPRCADPRULVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351825 | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-00-6, 318-35-4 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting materials into the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group results in the formation of an alcohol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals. It has shown promise in the development of anti-inflammatory and antimicrobial agents . The compound's structural properties facilitate the modification of its chemical structure to enhance therapeutic efficacy.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, studies have indicated that modifications to the quinoline ring can lead to compounds with improved activity against resistant strains of bacteria, thus addressing critical public health challenges.

Biological Research

Mechanisms of Action

In biological research, this compound is utilized to investigate the mechanisms of action of quinoline derivatives. It aids researchers in understanding their biological activities and potential therapeutic effects, particularly in enzyme inhibition and protein-ligand interactions.

Example: Enzyme Inhibition Studies

Inhibitory studies have shown that this compound can interact with specific enzymes, potentially leading to novel therapeutic strategies for diseases such as cancer and infectious diseases. The compound's ability to bind selectively to enzyme active sites makes it a valuable tool in drug design.

Development of Novel Materials

The compound finds applications in material science, particularly in developing coatings and polymers that require enhanced chemical stability. Its unique chemical structure contributes to improved performance characteristics in various materials.

Application Example: Coatings

Research indicates that incorporating this compound into polymer matrices can enhance resistance to environmental degradation and improve mechanical properties, making it suitable for protective coatings in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Impact of Substituent Position and Type

Fluorine vs. Fluorine at position 6 (main compound) enhances electronegativity and metabolic stability, whereas 8-fluoro (CAS 71083-06-2) may alter π-stacking interactions due to positional isomerism .

Unsubstituted vs. Substituted: The base compound Ethyl 4-hydroxyquinoline-3-carboxylate (CAS 26892-90-0) lacks fluorine, resulting in reduced lipophilicity and altered solubility profiles .

Biological Activity

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article presents a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through various methods, typically involving the reaction of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with ethanol under reflux conditions. This process ensures high yield and purity, essential for subsequent biological testing.

Biological Activity

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 19.5 |

| Staphylococcus aureus | 5.64 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 13.40 |

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

2. Anticancer Properties

this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, it shows selective toxicity towards doxorubicin-resistant colon adenocarcinoma cells compared to normal human fibroblasts, indicating its potential as a chemotherapeutic agent . The cytotoxicity data are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| Doxorubicin-sensitive colon cells | 15 |

| Doxorubicin-resistant colon cells | 8 |

| Normal human fibroblasts | >50 |

The selectivity for resistant cancer cells highlights the compound's promise in overcoming drug resistance in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular processes. It acts primarily by inhibiting enzyme activity through competitive inhibition, where it binds to the active site of enzymes, preventing substrate interaction . This mechanism underlies both its antimicrobial and anticancer effects.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of quinoline derivatives, this compound was found to significantly inhibit the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating strong antibacterial potential . The study also explored structure-activity relationships (SAR), emphasizing how modifications to the quinoline structure can enhance or diminish activity.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound demonstrated its effectiveness against resistant cancer cell lines. The study highlighted that derivatives with specific substitutions at the quinoline ring significantly influenced cytotoxicity, suggesting avenues for further drug development .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, and how are they applied?

- Methodology : Use a combination of 1H NMR (to confirm proton environments, e.g., ethyl ester signals at δ ~4.3 ppm), IR spectroscopy (to identify hydroxyl and carbonyl stretches at ~3400 cm⁻¹ and ~1700 cm⁻¹, respectively), and mass spectrometry (for molecular ion peaks matching the molecular weight of 235.21 g/mol). X-ray crystallography is critical for resolving spatial arrangements, as demonstrated in studies of related quinoline derivatives .

Q. How is the compound synthesized, and what factors influence regioselectivity?

- Methodology : The synthesis typically involves condensation of fluorinated aniline precursors with diethyl ethoxymethylenemalonate. Regioselectivity in ethylation or fluorination steps is controlled by reaction temperature, solvent polarity, and catalyst choice. For example, elevated temperatures (80–100°C) favor formation of the 4-hydroxyquinoline core, while polar aprotic solvents (e.g., DMF) enhance fluorination efficiency .

Q. What are the critical physical-chemical properties relevant to experimental design?

- Data :

| Property | Value | Technique |

|---|---|---|

| Molecular weight | 235.21 g/mol | Mass spectrometry |

| Boiling point | 384.5°C (760 mmHg) | Thermodynamic analysis |

| LogP | 2.50 | HPLC determination |

- These properties inform solubility (e.g., in DMSO for biological assays) and stability under reflux conditions .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and reactivity?

- Analysis : X-ray diffraction studies of analogous compounds (e.g., Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate) reveal C–H⋯O and C–H⋯Cl hydrogen bonds (bond lengths: 3.06–3.54 Å) that stabilize the lattice. These interactions may reduce reactivity toward electrophilic attack at the 4-hydroxy position, impacting derivatization strategies .

Q. What strategies resolve contradictions in synthetic yields during scale-up?

- Case Study : A 20% yield discrepancy was reported between small-scale (50 mg) and pilot-scale (5 g) syntheses. Optimization involved:

- Purification : Switching from column chromatography to recrystallization (ethanol/water) improved yield by 15%.

- Catalyst Screening : Replacing Pd/C with Pd(OAc)₂ reduced dehalogenation side reactions.

- Kinetic Monitoring : In-line FTIR tracked intermediate formation to identify bottlenecks .

Q. How can computational modeling predict bioactivity of derivatives?

- Approach : Combine docking studies (e.g., using AutoDock Vina) with QSAR models to correlate substituent effects (e.g., electron-withdrawing groups at C-6) with antimicrobial activity. For example, triazole-substituted derivatives showed enhanced binding to bacterial DNA gyrase (ΔG = −9.2 kcal/mol) compared to parent compounds .

Q. What are the challenges in refining crystal structures of fluorinated quinolones using SHELX?

- Technical Insight : SHELXL refinement requires careful handling of anisotropic displacement parameters for fluorine atoms due to their high electron density. Strategies include:

- Applying restraints to F–C bond distances (1.34–1.38 Å).

- Using TWIN/BASF commands for twinned crystals, which are common in fluorinated systems.

- Validating hydrogen-bond networks with PLATON .

Methodological Considerations

Q. How to design a multi-step synthesis route for novel fluoroquinolone derivatives?

- Workflow :

Core Synthesis : Prepare the quinoline backbone via Gould-Jacobs cyclization.

Functionalization : Introduce substituents at C-7 (e.g., piperazine) via nucleophilic aromatic substitution (120°C, DMSO).

Decarboxylation : Use microwave-assisted heating (150°C, 30 min) to remove the ester group while preserving the fluorine substituent .

Q. How to analyze conflicting data on antimicrobial activity across studies?

- Resolution : Conduct MIC assays under standardized conditions (e.g., CLSI guidelines). For example, discrepancies in reported MIC values (2–32 µg/mL against S. aureus) may arise from variations in bacterial strain resistance profiles or solvent effects (DMSO vs. water). Cross-validate with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.